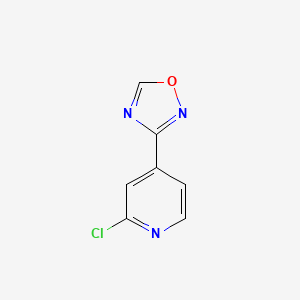

2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine

Übersicht

Beschreibung

2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Vorbereitungsmethoden

The synthesis of 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with amidoxime under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as sulfuric acid or zinc chloride .

Analyse Chemischer Reaktionen

2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.

Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced to form different derivatives, which can be useful in further chemical modifications.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used in the development of new drugs due to its potential anticancer and antimicrobial activities.

Agricultural Chemistry: It has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens.

Material Science: The compound is also explored for its use in the synthesis of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes . In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine can be compared with other oxadiazole derivatives such as:

2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the oxadiazole ring.

5-(4-Chlorophenyl)-1,2,4-oxadiazole: This compound has a phenyl group attached to the oxadiazole ring, which can influence its biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity.

Biologische Aktivität

2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a 1,2,4-oxadiazole moiety. Its molecular formula is CHClNO, and it has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This article delves into the compound's biological activity, synthesis methods, and potential therapeutic applications.

- Molecular Weight : Approximately 181.58 g/mol

- Melting Point : 85–87 °C

- Solubility : Slightly soluble in water; soluble in organic solvents like acetone and methanol

Biological Activities

This compound has been studied for its interaction with various biological targets:

-

Nicotinic Acetylcholine Receptor (nAChR) Antagonism :

- The compound acts as a selective antagonist of the α7 nAChR, which plays a crucial role in cognitive functions and neuroprotection. This activity suggests potential applications in treating neurodegenerative diseases and cognitive disorders .

-

Anti-inflammatory and Analgesic Effects :

- Research indicates that this compound exhibits significant anti-inflammatory properties, making it a candidate for pain management therapies .

-

Antimicrobial Activity :

- Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-chloropyridine with appropriate oxadiazole derivatives. A common method includes:

- Cyclization Reaction :

- Reaction of 2-chloropyridine with amidoxime under acidic conditions to form the oxadiazole ring.

This synthetic route is critical for developing novel compounds with enhanced biological activities.

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Observed Effect | Reference |

|---|---|---|

| nAChR Antagonism | Selective inhibition | |

| Anti-inflammatory | Significant reduction in inflammation markers | |

| Antimicrobial | Effective against various pathogens |

Case Study: Neuroprotective Potential

A study highlighted the neuroprotective effects of this compound in models of neurodegeneration. The compound was shown to reduce neuronal apoptosis and inflammation in vitro and in vivo, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease .

Case Study: Anticancer Activity

Further investigations into the anticancer properties of related oxadiazole derivatives revealed that compounds exhibiting structural similarities to this compound demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7) with IC50 values comparable to established chemotherapeutics .

Eigenschaften

IUPAC Name |

3-(2-chloropyridin-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-6-3-5(1-2-9-6)7-10-4-12-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXOKGILJXKETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=NOC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.